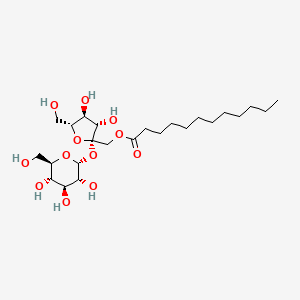![molecular formula C6H11BO4 B12832440 [(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid CAS No. 857284-86-7](/img/structure/B12832440.png)
[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid is an organic compound that contains both boronic acid and enone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of an appropriate boronic ester with an enone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration processes followed by purification steps such as crystallization or distillation. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: This compound can be reduced to form the corresponding alkane or alcohol.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Alkanes or alcohols.
Substitution: Substituted boronic acids or esters.
Scientific Research Applications
(Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Mechanism of Action
The mechanism of action of (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in reactions such as the Suzuki-Miyaura coupling, where the boronic acid group transfers an organic group to a palladium catalyst, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the enone functionality.
Vinylboronic acid: Contains a vinyl group instead of an enone, offering different reactivity.
Allylboronic acid: Similar structure but with an allyl group, leading to different applications in organic synthesis.
Uniqueness: (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid is unique due to the presence of both boronic acid and enone functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
857284-86-7 |
|---|---|
Molecular Formula |
C6H11BO4 |
Molecular Weight |
157.96 g/mol |
IUPAC Name |
[(Z)-1-ethoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-3-5(7(9)10)6(8)11-4-2/h3,9-10H,4H2,1-2H3/b5-3+ |
InChI Key |
GNSOTSKITVQNKO-HWKANZROSA-N |
Isomeric SMILES |
B(/C(=C/C)/C(=O)OCC)(O)O |
Canonical SMILES |
B(C(=CC)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


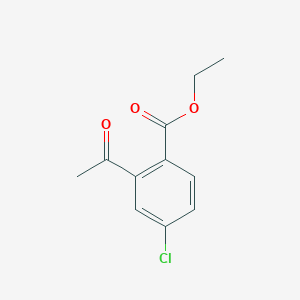

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)


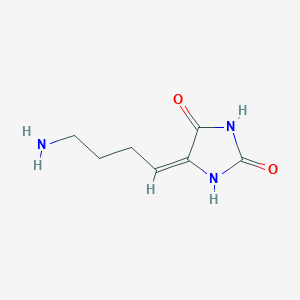
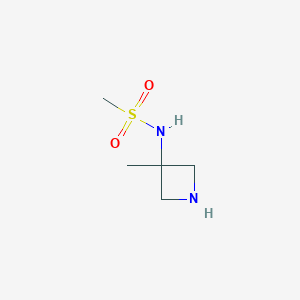
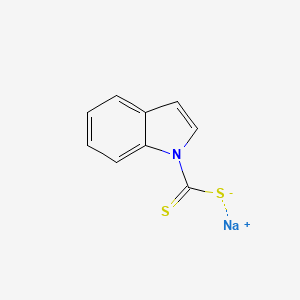



![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
